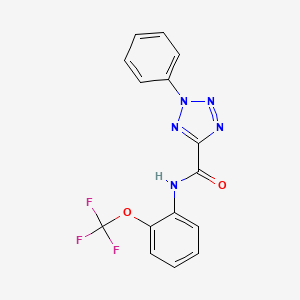![molecular formula C27H23N3O5 B2821579 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 892434-60-5](/img/no-structure.png)
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O5 and its molecular weight is 469.497. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activities
Research has identified compounds with structural similarities to the specified chemical as potential anticancer agents. For instance, compounds synthesized with aryloxy groups attached to the C2 of the pyrimidine ring, using methyl 3-methoxy-5-methylbenzoate as a key intermediate, showed appreciable cancer cell growth inhibition against several cancer cell lines. This suggests potential applications in the development of new anticancer agents (M. M. Al-Sanea et al., 2020).
Analgesic and Anti-Inflammatory Properties
Compounds derived from visnaginone and khellinone, including (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro- pyrimidin-4-yl) benzo [1,2-b: 5, 4-b’] difuran-2-carboxamide, have been synthesized and evaluated for their cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitory, analgesic, and anti-inflammatory activities. These studies reveal potential for the development of new therapeutic agents targeting inflammation and pain (A. Abu‐Hashem et al., 2020).
Antihistaminic Action
Research on (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide and similar compounds has demonstrated promising antihistaminic and bronchorelaxant effects, indicating potential applications in treating allergic reactions and related respiratory conditions (Murat Genç et al., 2013).
Antimicrobial Activity
Studies have synthesized and evaluated various pyrimidinone and oxazinone derivatives fused with thiophene rings for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, suggesting potential applications in the development of new antimicrobial agents (A. Hossan et al., 2012).
Synthesis and Reactivity
Further research has focused on the synthesis and reactivity of derivatives related to the compound of interest, exploring their potential as building blocks for the construction of nitrogen heterocyclic compounds. This work underscores the versatility of these compounds in organic synthesis, enabling the creation of a wide range of heterocyclic structures with potential applications across various fields of chemical research (O. Farouk et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with barbituric acid to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-acetic acid. This intermediate is then coupled with m-toluidine to form the final product, 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "barbituric acid", "m-toluidine", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with barbituric acid in the presence of sulfuric acid and ethanol to form 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-acetic acid.", "Step 2: Coupling of 3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-acetic acid with m-toluidine in the presence of acetic anhydride, sodium acetate, and diethyl ether to form 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide.", "Step 3: Purification of the final product by recrystallization from ethanol and water." ] } | |
Número CAS |
892434-60-5 |
Nombre del producto |
2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide |
Fórmula molecular |
C27H23N3O5 |
Peso molecular |
469.497 |
Nombre IUPAC |
2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C27H23N3O5/c1-17-6-5-7-19(14-17)28-23(31)16-29-24-21-8-3-4-9-22(21)35-25(24)26(32)30(27(29)33)15-18-10-12-20(34-2)13-11-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
Clave InChI |
LGMSZVWILJLGLW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-difluorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821499.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-methoxyethanone](/img/structure/B2821502.png)
![N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2821503.png)
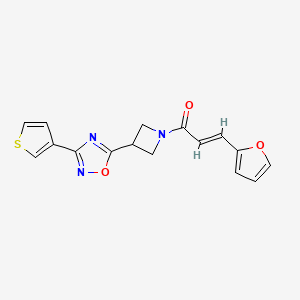
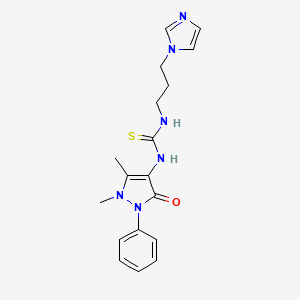
![2-(3-methylpiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2821510.png)
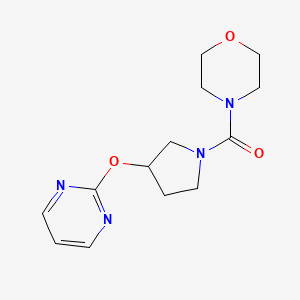
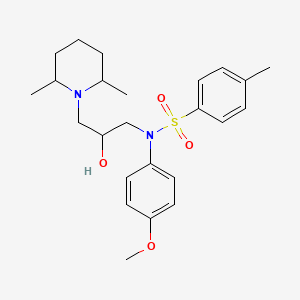
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2821513.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cinnamamide](/img/structure/B2821514.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821515.png)
